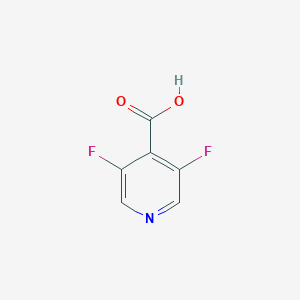![molecular formula C12H19NO3 B129188 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 74027-60-4](/img/structure/B129188.png)
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
説明
The compound 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is a chemical structure that is related to various pharmacologically active compounds. It is structurally similar to beta-adrenergic drugs and possesses functional groups that allow it to interact with biological systems, particularly adrenergic receptors. The presence of the methoxyethyl phenoxy group suggests potential for modification into various derivatives with different pharmacological activities.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane was achieved through condensation reactions with formaldehyde and secondary amines, yielding products in 69–77% yields . Similarly, the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols was described, which are related to beta-adrenergic drugs . These methods could potentially be adapted for the synthesis of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has been confirmed using various analytical techniques. Elemental analysis, IR, and NMR spectroscopy, as well as mass spectrometry, have been employed to verify the structures of synthesized aminomethoxy derivatives . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include condensation reactions with formaldehyde and amines. These reactions are crucial for introducing the amino and methoxy functional groups into the molecule, which are key determinants of the compound's biological activity . The reactivity of these functional groups can also be exploited to create a diverse array of derivatives with varying pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol have not been explicitly detailed in the provided papers. However, the pharmacological properties of some derivatives have been explored. For example, 1-alkylamino derivatives were found to possess beta-adrenolytic activity, local anesthetic, and antiarrhythmic activities . The antimicrobial properties of aminomethoxy derivatives have also been tested, showing efficacy against bacteria and fungi . These properties are indicative of the potential applications of these compounds in medical and industrial settings.
科学的研究の応用
Understanding Chemical Reactions
A study by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism. This research is crucial for understanding chemical reactions involving similar compounds and their potential applications in lignin valorization (T. Yokoyama, 2015).
Role in Pharmacological Activities
Chlorogenic Acid (CGA) studies have revealed its broad pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Although not directly related to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, this research into phenolic acids like CGA underscores the potential pharmacological applications of structurally or functionally related compounds (M. Naveed et al., 2018).
Antimicrobial Potential of Chitosan
Research on chitosan, an aminopolysaccharide, reveals its antimicrobial potential, suggesting possible applications for 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol in biomedical fields, especially considering its structural uniqueness and potential for functionalization (D. Raafat & H. Sahl, 2009).
Investigating Bioactive Compounds
The study of p-Coumaric acid and its biological activities, including antimicrobial and anti-inflammatory effects, provides insight into how compounds like 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol could be leveraged in creating new, bioactive compounds for various therapeutic applications (K. Pei et al., 2016).
Application in Polymer and Material Science
A review on the industrial use of 3- and 4-amino-1,2,4-triazoles underlines the potential of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol in the synthesis of high-performance materials, including polymers and functional materials, due to its unique structural features (Nazarov V.N. et al., 2021).
Safety And Hazards
特性
IUPAC Name |
1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWXVDJGNOHFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435689 | |
| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
CAS RN |
74027-60-4 | |
| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



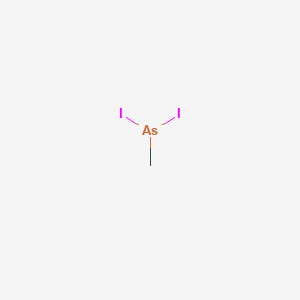
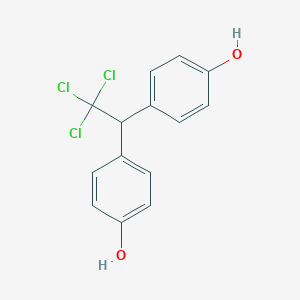
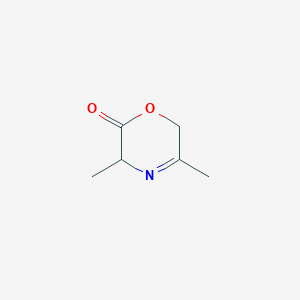
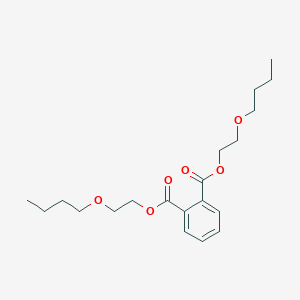
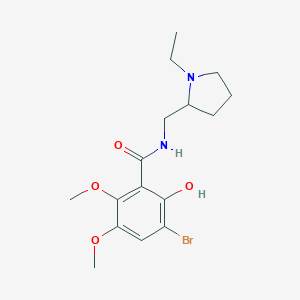
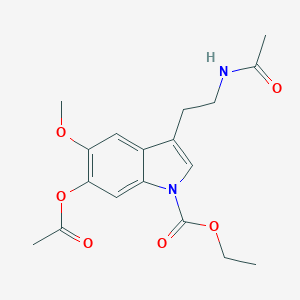
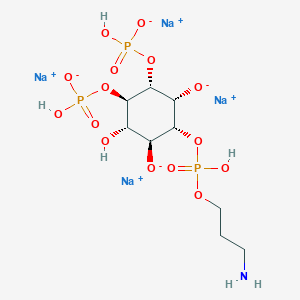
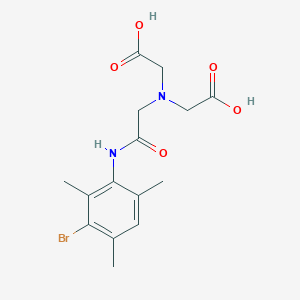
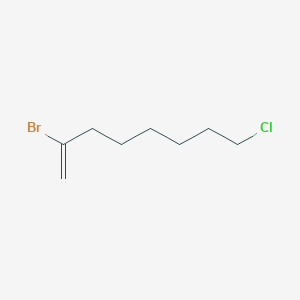
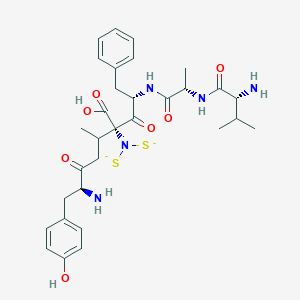
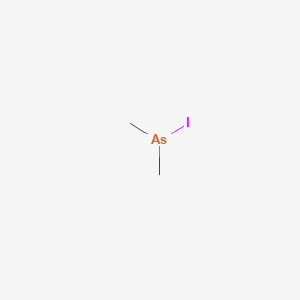
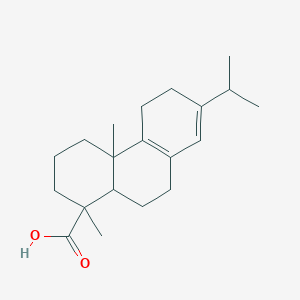
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
